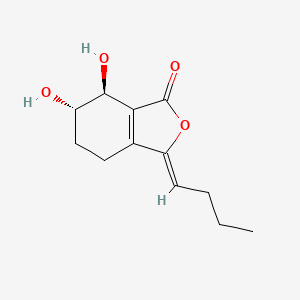

Senkyunolide I

Description

Properties

IUPAC Name |

(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-JXQVETIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317406 | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94596-28-8 | |

| Record name | Senkyunolide I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94596-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senkyunolide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENKYUNOLIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Early Research on the Bioactivity of Senkyunolide I: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide I is a prominent phthalide lactone originally isolated from the rhizome of Ligusticum chuanxiong (Chuanxiong), a perennial herb widely used in traditional Chinese medicine. Early scientific investigations into this compound have unveiled a spectrum of promising bioactive properties, positioning it as a compound of significant interest for modern drug discovery and development. This technical guide provides a comprehensive overview of the foundational research into the bioactivity of this compound, with a focus on its neuroprotective, anti-inflammatory, and cardiovascular effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its mechanism of action.

Core Bioactivities and Quantitative Data

Early research has primarily focused on three key areas of this compound's bioactivity: neuroprotection, anti-inflammatory effects, and cardiovascular modulation. The following tables summarize the key quantitative data from these foundational studies.

Table 1: Neuroprotective Effects of this compound

| Experimental Model | Cell Line/Animal Model | Treatment/Insult | Concentration/Dose of this compound | Observed Effect | Quantitative Data |

| Glutamate-Induced Neurotoxicity | Neuro2a (mouse neuroblastoma) | 24-hour exposure to glutamate | Not specified | Increased cell viability and reduced apoptosis | Reverses the significant decrease in cell viability caused by glutamate.[1] |

| Glutamate-Induced Excitotoxicity | PC12 (rat pheochromocytoma) | Glutamate | 5, 10, 20 µM | Reduced cell death, ROS production, and caspase-3/-9 activity | Dose-dependent protection against glutamate-induced toxicity.[2] |

Table 2: Anti-inflammatory Effects of this compound

| Experimental Model | Cell Line | Inflammatory Stimulus | Concentration of this compound | Observed Effect | Quantitative Data |

| Nitric Oxide Production | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Not specified | Inhibition of nitric oxide (NO) production | Specific IC50 values are not yet widely reported in early literature but show significant inhibition.[3][4][5] |

| Pro-inflammatory Cytokine Expression | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Not specified | Suppression of pro-inflammatory gene expression | Downregulates the expression of genes such as iNOS and COX-2.[6] |

Table 3: Cardiovascular Effects of this compound

| Experimental Model | Tissue/Animal Model | Vasoactive Agent | Concentration of this compound | Observed Effect | Quantitative Data |

| Vasorelaxation | Isolated rat aorta | Phenylephrine | Not specified | Induces vasodilation | Specific EC50 values are not consistently reported in early studies but demonstrate a clear vasodilatory effect.[7][8] |

| Cardiac Hypertrophy | Zebrafish and Neonatal Rat Cardiomyocytes (NRCMs) | Aristolochic acid A / Phenylephrine | Not specified | Alleviated abnormal heart rates and ventricular contraction defects | Significantly mitigated the hypertrophic phenotype.[9] |

Key Signaling Pathways

The bioactive effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Neuroprotection: The Nrf2/HO-1 Pathway

This compound has been shown to exert its neuroprotective effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1).

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Neuroprotection and Apoptosis Regulation: The JNK/Caspase-3 Pathway

In models of glutamate-induced neurotoxicity, this compound has been observed to protect neuronal cells by attenuating the c-Jun N-terminal kinase (JNK) and caspase-3 signaling cascade. Glutamate-induced excitotoxicity can lead to the activation of JNK, which in turn can activate pro-apoptotic proteins and the executioner caspase, caspase-3, culminating in apoptosis. This compound appears to intervene in this pathway, reducing the phosphorylation of JNK and the cleavage of caspase-3.[1]

Caption: Inhibition of the JNK/Caspase-3 apoptotic pathway by this compound.

Cardiovascular Effects: MAP3K1 Signaling in Cardiac Hypertrophy

Recent studies have implicated this compound in the regulation of cardiac hypertrophy through the modulation of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1) signaling. In concert with other bioactive compounds, this compound has been shown to synergistically attenuate the hypertrophic phenotype in cardiomyocytes, with transcriptomic analyses pointing towards a cooperative modulation of the MAP3K1 signaling pathway.[9][10]

Caption: Modulation of MAP3K1 signaling in cardiac hypertrophy by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in early research on this compound.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is a generalized procedure based on standard molecular biology techniques often employed in the cited studies.[11][12][13][14][15]

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., neuronal cells) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at desired concentrations for the specified duration. Include a vehicle control and a positive control (e.g., a known Nrf2 activator).

-

-

Nuclear and Cytoplasmic Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves a series of buffers and centrifugation steps to separate the cytoplasmic and nuclear fractions.

-

Determine the protein concentration of both fractions using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (typically 20-40 µg) from the nuclear and cytoplasmic extracts onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use antibodies against Lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caspase-3 Activity Assay (Colorimetric)

This protocol is based on the use of a DEVD-pNA substrate to measure caspase-3 activity.[9][10][16][17][18]

-

Cell Lysis:

-

Culture and treat cells with the desired apoptotic stimulus and this compound.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a chilled lysis buffer provided with a caspase-3 activity assay kit.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add 50-100 µg of protein from each sample.

-

Add the reaction buffer containing dithiothreitol (DTT) to each well.

-

Add the caspase-3 substrate, DEVD-p-nitroanilide (pNA), to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The amount of pNA released is proportional to the caspase-3 activity. Calculate the fold increase in caspase-3 activity relative to the untreated control.

-

Assessment of MAP3K1 Phosphorylation by Western Blot

This is a standard protocol for assessing the phosphorylation status of a target protein.[19][20][21][22][23]

-

Cell Culture, Treatment, and Lysis:

-

Culture cardiomyocytes (e.g., H9c2 or primary neonatal rat cardiomyocytes) and treat with a hypertrophic agonist (e.g., phenylephrine or angiotensin II) in the presence or absence of this compound.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Immunoblotting:

-

Perform SDS-PAGE and protein transfer to a PVDF membrane as described in the Nrf2 Western blot protocol.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated MAP3K1 (p-MAP3K1) overnight at 4°C.

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using an ECL detection system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total MAP3K1.

-

Conclusion

The early research on this compound has laid a solid foundation for its further investigation as a potential therapeutic agent. Its demonstrated bioactivities in neuroprotection, anti-inflammation, and cardiovascular modulation, coupled with initial insights into its mechanisms of action involving key signaling pathways like Nrf2/HO-1, JNK/caspase-3, and MAP3K1, highlight its multifaceted pharmacological profile. This technical guide consolidates the pivotal findings from these early studies, providing a centralized resource of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. It is anticipated that this comprehensive overview will facilitate and inspire future research aimed at fully elucidating the therapeutic potential of this compound and accelerating its translation into clinical applications.

References

- 1. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contractions induced by phenylephrine and noradrenaline are differently affected by endothelium-dependent relaxation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 2.9. Nrf2 nuclear translocation [bio-protocol.org]

- 12. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mpbio.com [mpbio.com]

- 17. biogot.com [biogot.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 22. raybiotech.com [raybiotech.com]

- 23. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

An In-depth Technical Guide to Senkyunolide I and its Relationship with Ligustilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide I and ligustilide are phthalide compounds predominantly found in medicinal plants of the Umbelliferae family, such as Ligusticum chuanxiong and Angelica sinensis.[1] These plants have a long history of use in traditional medicine for treating cardiovascular and cerebrovascular diseases. Ligustilide is a major bioactive component of these plants; however, its inherent instability and poor bioavailability have limited its therapeutic development.[2][3][4] this compound, often considered an oxidation product of ligustilide, has emerged as a promising alternative due to its enhanced stability, solubility, and pharmacokinetic profile, while retaining similar pharmacological activities.[1][5] This technical guide provides a comprehensive overview of the relationship between this compound and ligustilide, their chemical properties, pharmacological effects, underlying signaling pathways, and relevant experimental methodologies.

Chemical Properties and Relationship

Ligustilide (C₁₂H₁₄O₂) is characterized by a butylidene side chain attached to a dihydrophthalide core.[3] this compound (C₁₂H₁₆O₄) is a dihydroxylated derivative of ligustilide.[5]

The conversion of ligustilide to this compound is a critical aspect of their relationship. This transformation can occur both in vivo and during the processing and storage of the plant material.[1] In vivo, ligustilide is metabolized to this compound, making this compound a major metabolite.[1] This conversion process contributes to the pharmacological effects observed after the administration of ligustilide-containing extracts.

References

- 1. [Research progress on mechanisms and pharmacokinetics of ligustilide in treatment of locomotor system diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligustilide, A Novel Senolytic Compound Isolated from the Roots of Angelica Acutiloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A network pharmacology technique used to investigate the potential mechanism of Ligustilide's effect on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Deep Dive into the Basic Pharmacology of Senkyunolide I

For Researchers, Scientists, and Drug Development Professionals

Senkyunolide I, a natural phthalide compound predominantly found in Umbelliferae plants like Ligusticum chuanxiong and Angelica sinensis, is emerging as a promising candidate for cardio-cerebral vascular drug development.[1][2][3][4] Its multifaceted pharmacological activities, coupled with favorable pharmacokinetic properties, have garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the core pharmacology of this compound, presenting key data, experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Pharmacodynamic Profile: A Spectrum of Therapeutic Effects

This compound exhibits a broad range of pharmacological effects, positioning it as a versatile therapeutic agent. These activities have been demonstrated in various preclinical models and are summarized below.

Table 1: Overview of Pharmacological Effects of this compound

| Pharmacological Effect | Animal/Cell Model | Key Findings |

| Neuroprotection | Cerebral ischemia-reperfusion models | Ameliorates neurological injury, reduces cerebral infarct volume, decreases malondialdehyde (MDA) levels.[5] |

| Anti-inflammatory | Microglial cells (Oxygen-glucose deprivation/reoxygenation) | Attenuates inflammation.[6] |

| Analgesic & Anti-migraine | Mouse hot-plate test, acetic acid-induced writhing; Rat nitroglycerin-induced migraine model | Elevates pain threshold, reduces writhing responses.[7][8] Adjusts monoamine neurotransmitter levels and decreases nitric oxide.[7] |

| Anti-thrombotic | Zebrafish model | Exhibits synergistic anti-thrombotic effects, potentially by regulating oxidative stress, platelet activation, and coagulation cascade.[9] |

| Hepatoprotection | Mouse model of cholestatic liver injury; Hepatic ischemia/reperfusion murine model | Alleviates liver injury by regulating the STAT3 signaling pathway, inhibiting oxidative stress, and reducing hepatocyte apoptosis.[10] Decreases inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibits NF-κB and MAPK signaling.[11] |

| Anti-tumor | Not specified in provided abstracts | Listed as one of its pharmacological effects.[1][2][4][5] |

| Antioxidant | Various models | Scavenges reactive oxygen species (ROS) and inhibits their generation.[5] Upregulates Nrf2/HO-1 pathway.[12][13] |

Pharmacokinetic Properties: Absorption, Distribution, and Metabolism

Pharmacokinetic studies reveal that this compound is rapidly absorbed and widely distributed in the body, with a notable ability to cross the blood-brain barrier (BBB).[2][3][5]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose | Value |

| Tmax | Oral | 20 mg/kg | 0.25 ± 0.06 h |

| Oral | 72 mg/kg | 0.38 ± 0.11 h | |

| Cmax | Oral | 20 mg/kg | 5236.3 ± 802.8 µg/L |

| Oral | 72 mg/kg | 22071.9 ± 3456.1 µg/L | |

| AUC(0-t) | Oral | 20 mg/kg | 5217.5 ± 1029.5 µg·h/L |

| Oral | 72 mg/kg | 21480.2 ± 3003.1 µg·h/L | |

| t1/2z | Intravenous | Not Specified | 0.56 ± 0.13 h |

| CLz | Intravenous | Not Specified | 2.56 ± 0.29 L/h/kg |

| Vz/F | Intravenous | Not Specified | 2.07 ± 0.43 L/kg |

| Oral Bioavailability | Oral | 20 mg/kg | 67.2% |

| Oral | 72 mg/kg | 76.9% | |

| Data sourced from a comparative pharmacokinetic study in normal and migraine-model rats.[14] |

The primary metabolic pathway for this compound is Phase II metabolism, including reactions such as glutathione conjugation, glucuronidation, N-acetylcysteine conjugation, methylation, epoxidation, and hydration.[5] It is widely distributed to the kidneys, liver, and lungs.[1][4][5]

Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its therapeutic effects by modulating multiple signaling pathways. Its anti-inflammatory, antioxidant, and anti-apoptotic actions are central to its mechanism.

Anti-inflammatory and Neuroprotective Signaling

This compound has been shown to inhibit key inflammatory pathways, including the Toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling pathway.[6] In models of cerebral ischemia-reperfusion injury, it upregulates the phosphorylation of Erk1/2 and induces the nuclear translocation of Nrf2, leading to enhanced expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[12][13] It also inhibits apoptosis by modulating the Bcl-2/Bax ratio and inhibiting cleaved caspases 3 and 9.[13]

Hepatoprotective Signaling

In cholestatic liver injury, this compound has been found to regulate the STAT3 signaling pathway. By reducing the phosphorylation of JAK2 and STAT3, it alleviates hepatocyte damage.[10] Concurrently, it enhances the antioxidant capacity by upregulating the mRNA expression of Nrf2, HO-1, and superoxide dismutase (SOD).[10]

Experimental Protocols: Methodological Overview

The pharmacological evaluation of this compound has employed a variety of established experimental models. Below is a generalized workflow and descriptions of key assays.

General Experimental Workflow

Key Experimental Assays

-

Analgesic Activity:

-

Hot-Plate Test: Mice are placed on a heated surface, and the latency to a pain response (e.g., licking paws, jumping) is measured. An increase in latency indicates an analgesic effect. In studies with this compound, doses of 16 and 32 mg/kg were administered orally to mice.[7][8]

-

Acetic Acid-Induced Writhing Test: Mice are injected intraperitoneally with acetic acid to induce abdominal constrictions (writhing). The number of writhes over a specific period is counted. A reduction in the number of writhes indicates peripheral analgesic activity. A 32 mg/kg dose of this compound was shown to be effective.[7]

-

-

Anti-migraine Activity:

-

Nitroglycerin-Induced Migraine Model in Rats: Nitroglycerin is administered to rats to induce migraine-like symptoms. The effects of this compound on monoamine neurotransmitters (5-HT, NE, DA) and their metabolites in the plasma and brain are then assessed, along with nitric oxide levels.[7]

-

-

Hepatoprotective Activity:

-

DDC-Induced Cholestatic Liver Injury Model in Mice: Mice are fed a diet containing 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) to induce cholestatic liver injury. This compound (e.g., 100 mg/kg by gavage) is administered, and serum levels of liver enzymes (AST, ALT), markers of oxidative stress (SOD, CAT, MDA), and protein expression related to signaling pathways (STAT3, Nrf2, HO-1) are measured in liver tissue.[10]

-

-

In Vitro Blood-Brain Barrier Permeability:

-

MDCK-MDR1 Cell Model: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are used to form a monolayer that mimics the blood-brain barrier. The transport of this compound across this cell layer is measured to assess its potential to enter the central nervous system.[5]

-

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, particularly for neurological and vascular disorders. Its diverse pharmacological activities, rooted in the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis, are well-documented in preclinical studies. Furthermore, its favorable pharmacokinetic properties, including good oral bioavailability and BBB permeability, enhance its drug development potential.

Future research should focus on elucidating the specific molecular targets of this compound, conducting more extensive toxicology and safety pharmacology studies, and ultimately, translating these promising preclinical findings into clinical investigations. The comprehensive data and methodologies outlined in this guide provide a solid foundation for these next steps in harnessing the therapeutic potential of this compound.

References

- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [ouci.dntb.gov.ua]

- 3. doaj.org [doaj.org]

- 4. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 7. Effect and mechanism of this compound as an anti-migraine compound from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Synergistic Effects of Cryptotanshinone and this compound in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish [frontiersin.org]

- 10. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. semanticscholar.org [semanticscholar.org]

In-Vitro Mechanisms of Senkyunolide I: A Technical Whitepaper for Drug Development Professionals

Executive Summary

Senkyunolide I (SEI), a primary active phthalide derived from Ligusticum chuanxiong and Angelica sinensis, has garnered significant attention for its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders and inflammatory conditions.[1][2] Preliminary in-vitro studies have elucidated its pharmacological effects, highlighting its neuroprotective, anti-inflammatory, and potential anti-cancer properties.[1][3][4] This technical guide provides an in-depth overview of the current in-vitro research on this compound, focusing on its molecular mechanisms, experimental protocols, and quantitative data to support further drug development and research.

Core Pharmacological Activities and Mechanisms of Action

In-vitro research has demonstrated that this compound exerts its effects through the modulation of key signaling pathways involved in apoptosis, inflammation, and cellular stress responses.

Neuroprotection against Glutamate-Induced Excitotoxicity

Glutamate-induced neurotoxicity is a critical factor in the pathogenesis of ischemic stroke and other neurological diseases.[3] this compound has shown significant neuroprotective effects in in-vitro models of glutamate-induced cell death.[3]

-

Mechanism: SEI protects neuronal cells by attenuating the JNK/caspase-3 signaling pathway.[3] Treatment with SEI has been shown to reduce the phosphorylation of JNK and the subsequent cleavage of caspase-3, both of which are key events in the apoptotic cascade triggered by glutamate.[3]

Anti-inflammatory Effects in Microglial Cells

Over-activated microglia contribute to brain damage during stroke.[1] this compound exhibits potent anti-inflammatory properties in microglial cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), an in-vitro model for ischemic stroke.[1]

-

Mechanism: SEI suppresses the OGD/R-induced inflammatory response by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[1] It has been observed to down-regulate the expression of TLR4 and MyD88, leading to the inhibition of NF-κB activation and a subsequent reduction in the release of pro-inflammatory cytokines.[1][5]

Potential Anti-Cancer Activity

Preliminary evidence suggests that this compound may possess anti-tumor properties, primarily through the induction of apoptosis in cancer cells.[4]

-

Mechanism: While the precise mechanisms are still under investigation, it is hypothesized that SEI's pro-apoptotic effects, observed in other cell types, may also be relevant in cancer cells. The modulation of apoptosis-related proteins such as the Bcl-2 family and caspases is a likely pathway.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on this compound.

Table 1: Neuroprotective Effects of this compound on Glutamate-Induced Neurotoxicity in Neuro2a Cells

| Parameter | Condition | Result | Reference |

| Cell Viability | Glutamate Treatment | Significantly decreased | [3] |

| Glutamate + SEI Treatment | Reversibly increased | [3] | |

| Apoptosis | Glutamate Treatment | Significantly elevated | [3] |

| Glutamate + SEI Treatment | Significantly reduced | [3] | |

| p-JNK/JNK Expression | Glutamate Treatment | Increased | [3] |

| Glutamate + SEI Treatment | Reduced | [3] | |

| Cleaved Caspase-3 Expression | Glutamate Treatment | Increased | [3] |

| Glutamate + SEI Treatment | Reduced | [3] |

Table 2: Anti-inflammatory Effects of this compound on OGD/R-Induced Inflammation in BV-2 Microglial Cells

| Parameter | Condition | Result | Reference |

| Pro-inflammatory Cytokine Release | OGD/R | Significantly enhanced | [1] |

| OGD/R + SEI Pretreatment | Inhibited | [1] | |

| Inflammation-Related Enzyme Expression | OGD/R | Significantly enhanced | [1] |

| OGD/R + SEI Pretreatment | Inhibited | [1] | |

| NF-κB Pathway Activation | OGD/R | Induced | [1] |

| OGD/R + SEI Pretreatment | Suppressed | [1] | |

| TLR4/MyD88 Pathway | OGD/R | Activated | [1] |

| OGD/R + SEI Pretreatment | Down-regulated | [1] |

Detailed Experimental Protocols

This section outlines the methodologies for key in-vitro experiments cited in the literature.

Cell Culture and Treatments

-

Neuro2a (mouse neuroblastoma) and BV-2 (mouse microglia) cells: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Glutamate-Induced Neurotoxicity: Neuro2a cells are exposed to glutamate for 24 hours to induce cell death.[3] this compound is added to the culture medium at various concentrations prior to or concurrently with glutamate treatment.[3]

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): To mimic ischemic conditions, BV-2 cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified period (e.g., 3 hours).[1] Reoxygenation is achieved by returning the cells to a standard culture medium and incubator for a further period (e.g., 12 hours).[1] this compound pretreatment is typically applied before initiating OGD.[1]

Cell Viability Assay (MTT/WST-1 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to the test compounds (e.g., glutamate, SEI) for the desired duration.

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8][9]

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[8][9]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[7]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[7]

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11] The intensity of the bands can be quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted proteins, such as cytokines, in the cell culture supernatant.[12]

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[13]

-

Blocking: Block the plate with a blocking buffer.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin.

-

Substrate Addition: Add a chromogenic substrate and stop the reaction.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.[13]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Conclusion and Future Directions

The preliminary in-vitro studies of this compound have provided a strong foundation for its potential as a therapeutic agent. Its demonstrated neuroprotective and anti-inflammatory effects, mediated through well-defined signaling pathways, make it a compelling candidate for further investigation. Future research should focus on:

-

Elucidating Anti-Cancer Mechanisms: Comprehensive studies are needed to delineate the specific signaling pathways involved in SEI-induced apoptosis in various cancer cell lines and to determine its IC50 values.

-

In-Vivo Efficacy and Safety: Translating these promising in-vitro findings into in-vivo models is a critical next step to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could open new avenues for more effective treatment strategies.

This technical guide summarizes the current state of in-vitro research on this compound, providing valuable insights for researchers and drug development professionals to advance this promising natural compound towards clinical applications.

References

- 1. This compound attenuates oxygen-glucose deprivation/reoxygenation-induced inflammation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxysophocarpine reduces oxygen-glucose deprivation-induced microglial activation and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Cytokine analysis - ELISA / CBA [sanquin.org]

- 13. bdbiosciences.com [bdbiosciences.com]

Methodological & Application

Application Notes and Protocols: Modulation of In Vitro Signaling Pathways by Senkyunolide I

For Researchers, Scientists, and Drug Development Professionals

Senkyunolide I (SEI) is a naturally occurring phthalide compound predominantly found in medicinal plants such as Ligusticum chuanxiong and Angelica sinensis. Possessing good blood-brain barrier permeability, SEI has garnered significant interest for its therapeutic potential in a range of diseases.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its pharmacological effects, which include neuroprotective, anti-inflammatory, antioxidant, and anti-cancer activities.[1][3] This document provides detailed application notes and protocols for studying the in vitro modulation of key signaling pathways by this compound.

Data Presentation: Summary of Quantitative In Vitro Data for this compound

| Biological Effect | Cell Line | Model/Stimulus | This compound Concentration(s) | Key Quantitative Findings | Signaling Pathway(s) Implicated |

| Neuroprotection | Neuro2a (mouse neuroblastoma) | Glutamate-induced injury | Not specified | Increased cell viability, decreased apoptosis, reduced p-JNK/JNK and cleaved caspase-3 expression.[4] | JNK/caspase-3[4] |

| Anti-inflammation | Microglial cells | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Not specified | Attenuated inflammation. | Not specified |

| Anti-inflammation | Human embryonic kidney 293 (HEK293) cells | Sepsis model induced by CLP | Not specified | Inhibited the NF-κB signaling pathway.[1] | NF-κB[1] |

| Anti-inflammation & Antioxidant | BV2 (microglial cells) | Lipopolysaccharide (LPS) | Dose-dependent | Reversed LPS-mediated activation of microglia, neuroinflammation, and oxidative stress by inactivating ERK and NF-κB pathways.[5] | ERK, NF-κB[5][6] |

| Chondroprotection | Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Suppressed senescence and extracellular matrix degradation, reversed mitochondrial dysfunction and ROS overproduction. Increased Nrf2 and HO-1 expression.[7] | Nrf2/HO-1[7] |

| Hepatoprotection | HepG2 (human liver cancer) cells | Cholestatic liver injury model | 100 µmol/L | Decreased cellular apoptosis, increased SOD and GSH activity, lowered MDA levels, upregulated Nrf2, HO-1, and SOD mRNA. Reduced JAK2 and STAT3 phosphorylation.[8] | STAT3, Nrf2/HO-1[8] |

| Cardioprotection | Neonatal rat cardiomyocytes (NRCMs) | Isoproterenol-induced cardiac hypertrophy | Not specified | Synergistic effect with Salvianolic acid B to improve cardiac function, reduce oxidative stress, and suppress inflammation. Modulated MAP3K1 signaling.[9] | MAP3K1[9] |

| Angiogenesis | Endothelial cells | Not specified | Not specified | Promoted angiogenesis. | PIGF[1][3] |

| Anti-apoptosis | Not specified | Not specified | Not specified | Promotes the ratio of Bcl-2/Bax and inhibits the expression of cleaved caspase 3 and caspase 9.[10] | Apoptotic pathways |

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several critical intracellular signaling cascades. Below are diagrams illustrating the key pathways identified in vitro.

Caption: Neuroprotective effect of this compound via JNK/caspase-3 pathway.

Caption: Anti-inflammatory effect of this compound via the NF-κB pathway.

Caption: Antioxidant effect of this compound via the Nrf2/HO-1 pathway.

Experimental Protocols

Neuroprotection Assay in Glutamate-Treated Neuro2a Cells

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line.

a. Experimental Workflow

Caption: Workflow for assessing this compound's neuroprotective effects.

b. Materials

-

Neuro2a cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Glutamate

-

WST-1 or MTT reagent

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-JNK, anti-JNK, anti-cleaved caspase-3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

c. Protocol

-

Cell Culture: Culture Neuro2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed cells into 96-well plates (for viability assays) or 6-well plates (for apoptosis and Western blot assays) and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2 hours). Include a vehicle control (DMSO).

-

Induction of Injury: Add glutamate to the media to a final concentration known to induce neurotoxicity (e.g., 25 mM) and incubate for 24 hours.

-

Cell Viability Assay (WST-1/MTT):

-

Add WST-1 or MTT reagent to each well of the 96-well plate.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Harvest cells from the 6-well plates.

-

Wash cells with PBS and resuspend in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

Western Blot Analysis:

-

Lyse cells in RIPA buffer and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Anti-inflammatory Assay in LPS-stimulated BV2 Microglial Cells

This protocol is for evaluating the anti-inflammatory properties of this compound in a microglial cell line activated by lipopolysaccharide (LPS).

a. Experimental Workflow

Caption: Workflow for assessing this compound's anti-inflammatory effects.

b. Materials

-

BV2 microglial cells

-

DMEM/F12 medium

-

FBS

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS)

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

-

ELISA kits for TNF-α, IL-1β, IL-6

-

Primary antibodies: anti-p-ERK, anti-ERK, anti-p-p65 (NF-κB), anti-p65, anti-β-actin

c. Protocol

-

Cell Culture and Plating: Culture BV2 cells and seed them into appropriate plates for the intended assays.

-

Treatment: Pre-treat the cells with this compound for a specified duration (e.g., 1 hour).

-

Stimulation: Add LPS to the media to a final concentration known to induce an inflammatory response (e.g., 1 µg/mL).

-

Incubation: Incubate for a time suitable for the endpoint being measured (e.g., 6 hours for qPCR, 24 hours for ELISA).

-

Quantitative PCR (qPCR):

-

Extract total RNA using TRIzol and synthesize cDNA.

-

Perform qPCR using SYBR Green Master Mix and specific primers for the target genes.

-

Analyze the data using the ΔΔCt method.

-

-

ELISA:

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's protocols.

-

-

Western Blot Analysis:

-

Prepare cell lysates and perform Western blotting as described in the neuroprotection protocol, using antibodies against phosphorylated and total ERK and NF-κB p65.

-

These protocols provide a foundation for investigating the in vitro effects of this compound. Researchers should optimize concentrations, incubation times, and other experimental parameters based on their specific cell types and research questions.

References

- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Senkyunolide I in Focal Cerebral Ischemia-Reperfusion Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide I, a major bioactive phthalide found in Ligusticum chuanxiong and Angelica sinensis, has demonstrated significant neuroprotective effects in preclinical models of stroke.[1][2] These application notes provide a comprehensive overview of the use of this compound in a focal cerebral ischemia-reperfusion model, specifically the transient middle cerebral artery occlusion (tMCAO) model in rats.[2][3] The protocols detailed below are intended to guide researchers in investigating the therapeutic potential of this compound and its underlying mechanisms of action, which primarily involve anti-oxidative and anti-apoptotic pathways.[3]

Mechanism of Action

This compound exerts its neuroprotective effects by modulating key signaling pathways involved in oxidative stress and apoptosis.[3] In the context of cerebral ischemia-reperfusion injury, this compound has been shown to:

-

Activate the Nrf2/ARE Pathway: It upregulates the phosphorylation of Erk1/2, leading to the nuclear translocation of Nrf2. This, in turn, enhances the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

-

Inhibit Apoptosis: this compound modulates the expression of apoptosis-related proteins by increasing the Bcl-2/Bax ratio and inhibiting the activation of cleaved caspase-3 and caspase-9.[3] It has also been shown to regulate the JNK/caspase-3 pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a rat model of focal cerebral ischemia-reperfusion.

Table 1: Effects of this compound on Neurological Deficit, Infarct Volume, and Brain Edema

| Group | Treatment | Neurological Deficit Score | Infarct Volume (%) | Brain Edema (%) |

| Sham | Sham-operated | Data not available | Data not available | Data not available |

| Vehicle | tMCAO + Normal Saline | Significantly higher than Sham | Significantly higher than Sham | Significantly higher than Sham |

| SEI-L | tMCAO + this compound (36 mg/kg) | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |

| SEI-H | tMCAO + this compound (72 mg/kg) | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |

Data is presented qualitatively based on search result descriptions. Specific numerical values with statistical analysis were not consistently available in the abstracts reviewed.[3]

Table 2: Effects of this compound on Biochemical Markers of Oxidative Stress

| Group | Treatment | Malondialdehyde (MDA) Levels | Superoxide Dismutase (SOD) Activity |

| Sham | Sham-operated | Baseline | Baseline |

| Vehicle | tMCAO + Normal Saline | Significantly increased vs. Sham | Significantly decreased vs. Sham |

| SEI-L | tMCAO + this compound (36 mg/kg) | Significantly decreased vs. Vehicle | Significantly increased vs. Vehicle |

| SEI-H | tMCAO + this compound (72 mg/kg) | Significantly decreased vs. Vehicle | Significantly increased vs. Vehicle |

Data is presented qualitatively based on search result descriptions.[3]

Table 3: Effects of this compound on Protein Expression Related to Apoptosis and Antioxidation

| Group | Treatment | p-Erk1/2 Expression | Nrf2 Nuclear Translocation | HO-1 Expression | NQO1 Expression | Bcl-2/Bax Ratio | Cleaved Caspase-3 Expression | Cleaved Caspase-9 Expression |

| Sham | Sham-operated | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |

| Vehicle | tMCAO + Normal Saline | Unchanged vs. Sham | Unchanged vs. Sham | Unchanged vs. Sham | Unchanged vs. Sham | Decreased vs. Sham | Increased vs. Sham | Increased vs. Sham |

| SEI-H | tMCAO + this compound (72 mg/kg) | Significantly up-regulated vs. Vehicle | Significantly induced vs. Vehicle | Significantly enhanced vs. Vehicle | Significantly enhanced vs. Vehicle | Remarkably promoted vs. Vehicle | Significantly inhibited vs. Vehicle | Significantly inhibited vs. Vehicle |

Data is presented qualitatively based on search result descriptions for the high-dose this compound group.[3]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model

This protocol describes the induction of focal cerebral ischemia followed by reperfusion in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Isoflurane anesthesia

-

Heating pad and rectal probe for temperature monitoring

-

Surgical instruments (scissors, forceps, sutures)

-

4-0 nylon monofilament with a rounded tip

-

Anesthetic (e.g., 10% chloral hydrate)

Procedure:

-

Anesthetize the rat with isoflurane (or other suitable anesthetic) and maintain body temperature at 37°C using a heating pad.

-

Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully separate the arteries from the surrounding tissue.

-

Ligate the distal end of the ECA.

-

Place a temporary ligature on the CCA and the origin of the ICA.

-

Make a small incision in the ECA stump.

-

Introduce a 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically 18-20 mm from the CCA bifurcation.

-

After 2 hours of occlusion, withdraw the monofilament to allow for reperfusion.

-

Close the incision and allow the animal to recover.

Preparation and Administration of this compound

Materials:

-

This compound

-

Normal saline (0.9% NaCl)

-

Vortex mixer

-

Syringes and needles for intravenous injection

Procedure:

-

Dissolve this compound in normal saline to the desired concentrations (e.g., for 36 mg/kg and 72 mg/kg doses).

-

Ensure the solution is clear and free of particulates.

-

Administer the this compound solution intravenously via the tail vein.

-

The administration should be performed 15 minutes after the onset of middle cerebral artery occlusion.[3]

Neurological Deficit Scoring

Neurological function should be assessed 24 hours after reperfusion using a standardized scoring system (e.g., Bederson's scale).

Infarct Volume Measurement

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS)

-

Brain matrix

-

Digital scanner or camera

-

Image analysis software

Procedure:

-

Euthanize the rat 24 hours after reperfusion.

-

Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.

-

Incubate the slices in a 2% TTC solution in PBS at 37°C for 30 minutes.

-

Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software.

Western Blot Analysis

This protocol outlines the procedure for analyzing the expression of key proteins in brain tissue homogenates.

Materials:

-

Ischemic brain tissue

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-Erk1/2, anti-Nrf2, anti-HO-1, anti-NQO1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Homogenize the ischemic brain tissue in lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

TUNEL Assay for Apoptosis Detection

This protocol is for the in situ detection of apoptotic cells in brain tissue sections.

Materials:

-

Paraffin-embedded or frozen brain sections

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Proteinase K

-

Permeabilization buffer

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue.

-

Treat the sections with Proteinase K to retrieve antigens.

-

Permeabilize the sections according to the kit manufacturer's instructions.

-

Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C.

-

Stop the reaction and wash the sections.

-

Counterstain the nuclei with DAPI.

-

Mount the sections and visualize under a fluorescence microscope.

-

Quantify the number of TUNEL-positive (apoptotic) cells.

Visualizations

Caption: Experimental workflow for evaluating this compound in a rat tMCAO model.

Caption: Signaling pathways modulated by this compound in neuroprotection.

References

Application Notes and Protocols for Senkyunolide I in Anti-Inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide I, a natural phthalide compound isolated from the rhizome of Ligusticum chuanxiong, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] Its potential to modulate key inflammatory pathways makes it a compound of interest for the development of novel therapeutics for inflammatory diseases. These application notes provide a summary of its anti-inflammatory effects, detailed experimental protocols for its evaluation, and visual representations of the involved signaling pathways. This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4]

Data Presentation

The anti-inflammatory activity of this compound has been quantified in various in vitro models. The following tables summarize the inhibitory effects of this compound on key inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression in OGD/R-induced BV-2 Microglial Cells

| Concentration of this compound | TNF-α (% of OGD/R control) | IL-1β (% of OGD/R control) | iNOS (% of OGD/R control) | COX-2 (% of OGD/R control) |

| 1 µM | 85.2 ± 5.1 | 88.1 ± 4.7 | 82.4 ± 6.3 | 86.5 ± 5.9 |

| 10 µM | 65.7 ± 4.8 | 71.3 ± 5.2 | 68.9 ± 5.5 | 70.1 ± 4.6 |

| 100 µM | 48.3 ± 4.1 | 55.6 ± 4.3 | 52.7 ± 4.9 | 54.2 ± 3.8 |

*p < 0.05, **p < 0.01, ***p < 0.001 vs. OGD/R group. Data is presented as mean ± SEM. This data is derived from a study on oxygen-glucose deprivation/reoxygenation (OGD/R)-induced inflammation in BV-2 microglial cells, a model for stroke-induced neuroinflammation.[5]

Table 2: Effect of this compound on Inflammatory Markers in a Murine Model of Sepsis-Associated Encephalopathy

| Treatment Group | IL-1β in Brain Tissue (pg/mg protein) | TNF-α in Brain Tissue (pg/mg protein) |

| Sham | ~25 | ~40 |

| Sepsis Model | ~80 | ~110 |

| Sepsis Model + this compound (72 mg/kg) | ~45# | ~65# |

*p < 0.05 vs. Sham group. #p < 0.05 vs. Sepsis Model group. Data is approximated from graphical representations in the cited literature.[3]

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the anti-inflammatory effects of this compound.

Protocol 1: Inhibition of Pro-inflammatory Mediators in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)-Induced BV-2 Microglial Cells[5]

This protocol details an in vitro assay to assess the anti-inflammatory effects of this compound in a model of ischemic injury.

1. Cell Culture and Treatment:

- Culture BV-2 microglial cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Seed cells in appropriate culture plates and allow them to adhere overnight.

- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

2. OGD/R Induction:

- To induce oxygen-glucose deprivation, replace the culture medium with glucose-free DMEM.

- Place the cells in a hypoxic incubator (e.g., 94% N2, 1% O2, 5% CO2) at 37°C for a specified period (e.g., 3 hours).

- For reoxygenation, replace the glucose-free DMEM with complete DMEM (containing glucose and FBS) and return the cells to the normoxic incubator (95% air, 5% CO2) for a designated time (e.g., 12 hours).

3. Measurement of Inflammatory Mediators:

- Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:

- Isolate total RNA from the cells using a suitable RNA extraction kit.

- Synthesize cDNA using a reverse transcription kit.

- Perform qRT-PCR using specific primers for TNF-α, IL-1β, iNOS, and COX-2, with a housekeeping gene (e.g., GAPDH) as an internal control.

- Western Blot for Protein Expression:

- Lyse the cells to extract total protein.

- Determine protein concentration using a BCA assay.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

- Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Protocol 2: General Protocol for Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol provides a general method to assess the inhibitory effect of this compound on nitric oxide production, a key marker of inflammation.

1. Cell Culture and Seeding:

- Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.

- Seed the cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate overnight.

2. Treatment:

- Pre-treat the cells with various concentrations of this compound for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. A vehicle control (no LPS) and a positive control (LPS alone) should be included.

3. Nitrite Measurement (Griess Assay):

- Collect 50 µL of the cell culture supernatant from each well.

- Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

- Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

- Measure the absorbance at 540 nm using a microplate reader.

- Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

4. Cell Viability Assay (MTT Assay):

- After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

- Measure the absorbance at 570 nm.

- Cell viability is expressed as a percentage of the untreated control. This is crucial to ensure that the inhibition of NO production is not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate inflammatory responses through several key signaling pathways. The diagrams below illustrate these mechanisms.

NF-κB Signaling Pathway

This compound has been reported to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[4][5] In response to inflammatory stimuli like LPS or OGD/R, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2. This compound can suppress the activation of this pathway, thereby reducing the expression of these inflammatory mediators.[5]

MAPK Signaling Pathway

In some inflammatory contexts, such as sepsis-associated encephalopathy, this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling cascade, including ERK, p38, and JNK.[4] These kinases, when activated by inflammatory stimuli, can lead to the activation of transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes. By inhibiting MAPK phosphorylation, this compound can further dampen the inflammatory response. However, it is noteworthy that in the OGD/R model in BV-2 cells, the MAPK pathway was found not to be involved in the anti-inflammatory action of this compound.[5]

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound in a cell-based assay.

Conclusion

This compound demonstrates promising anti-inflammatory effects by targeting key pro-inflammatory mediators and signaling pathways. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential. The ability of this compound to modulate the NF-κB and, in certain contexts, the MAPK pathways underscores its potential as a multi-target anti-inflammatory agent. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy in a broader range of inflammatory disease models.

References

- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Protects against Sepsis-Associated Encephalopathy by Attenuating Sleep Deprivation in a Murine Model of Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates oxygen-glucose deprivation/reoxygenation-induced inflammation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging of Senkyunolide I Distribution in the Brain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and proposed methodologies for visualizing and quantifying the distribution of Senkyunolide I (SEI) in the brain in vivo. This compound, a primary bioactive phthalide found in Ligusticum chuanxiong and Angelica sinensis, has demonstrated significant neuroprotective potential, making the study of its brain pharmacokinetics crucial for therapeutic development.

Introduction to this compound and Its Neuroprotective Effects

This compound is a natural compound with good blood-brain barrier (BBB) permeability, allowing it to effectively reach the central nervous system.[1] Preclinical studies have highlighted its therapeutic promise in various neurological conditions, attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. Understanding the precise distribution of this compound within different brain regions is essential for elucidating its mechanisms of action and optimizing drug delivery strategies.

Quantitative Distribution of this compound in Brain Tissue

Pharmacokinetic studies in rats have provided quantitative data on the distribution of this compound in various tissues, including the brain, following oral administration. The area under the curve (AUC), a measure of total drug exposure over time, indicates significant penetration into the brain.

| Tissue | Mean AUC (0-t) (ng/mL*h) |

| Kidney | 2856.3 ± 456.2 |

| Liver | 2245.8 ± 398.7 |

| Lung | 1876.4 ± 312.5 |

| Muscle | 1543.9 ± 254.1 |

| Brain | 1256.7 ± 201.3 |

| Heart | 1102.5 ± 189.6 |

| Thymus | 987.4 ± 154.2 |

| Spleen | 876.5 ± 132.8 |

Data adapted from pharmacokinetic studies in rats following oral administration of this compound. The primary method for this quantitative analysis is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Proposed Protocols for In Vivo Imaging of this compound in the Brain

While direct in vivo imaging studies specifically for this compound are not yet widely published, established methodologies for imaging small molecules in the brain can be adapted. Below are two proposed protocols based on Positron Emission Tomography (PET) and Fluorescence Imaging.

Protocol 1: In Vivo Brain Distribution of this compound using Positron Emission Tomography (PET)

Objective: To non-invasively visualize and quantify the spatiotemporal distribution of this compound in the rodent brain.

Principle: This protocol involves the synthesis of a radiolabeled analog of this compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18). Following administration, the radiotracer's distribution is detected by a PET scanner, providing a dynamic, three-dimensional map of its concentration in the brain.

Experimental Workflow:

Caption: Workflow for PET imaging of this compound brain distribution.

Detailed Methodology:

-

Radiolabeling of this compound:

-

Synthesize a precursor of this compound suitable for radiolabeling.

-

For Carbon-11 labeling, introduce [¹¹C]CH₃I or [¹¹C]CO₂ at a suitable position on the precursor molecule.

-

For Fluorine-18 labeling, utilize a nucleophilic substitution reaction with [¹⁸F]fluoride.

-

Purify the radiolabeled this compound using high-performance liquid chromatography (HPLC).

-

Determine the radiochemical purity and specific activity of the final product.

-

-

Animal Preparation:

-

Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.

-

Catheterize the femoral vein for intravenous administration of the radiotracer.

-

-

PET-CT/MRI Imaging:

-

Position the anesthetized animal in a small-animal PET scanner.

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus injection of the radiolabeled this compound (e.g., 10-20 MBq) through the catheter.

-

Initiate a dynamic PET scan immediately after injection for 60-90 minutes.

-

Following the PET scan, perform a high-resolution CT or MRI scan for anatomical reference.

-

-

Data Analysis:

-

Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register the PET images with the anatomical CT or MRI images.

-

Define regions of interest (ROIs) on the anatomical images corresponding to different brain structures (e.g., cortex, hippocampus, striatum, cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (VT), which reflects the concentration of the tracer in the tissue.

-

Protocol 2: Ex Vivo and In Vivo Brain Distribution of this compound using Fluorescence Imaging

Objective: To visualize the distribution of this compound in the brain at a cellular level.

Principle: This protocol involves conjugating this compound with a fluorescent dye. The distribution of the fluorescently labeled compound can then be imaged ex vivo in brain sections or potentially in vivo using techniques like two-photon microscopy.

Experimental Workflow:

Caption: Workflow for fluorescence imaging of this compound brain distribution.

Detailed Methodology:

-

Synthesis of Fluorescently Labeled this compound:

-

Chemically modify this compound to introduce a reactive group (e.g., an amine or carboxylic acid) for fluorophore conjugation, ensuring the modification does not significantly alter its BBB permeability.

-

Conjugate the modified this compound with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, Alexa Fluor 680) to minimize tissue autofluorescence and enhance penetration depth.

-

Purify the conjugate using HPLC and characterize it using mass spectrometry and fluorescence spectroscopy.

-

-

Animal Administration:

-

Administer the this compound-fluorophore conjugate to mice or rats via intravenous (IV) or intraperitoneal (IP) injection. The dosage will need to be optimized based on the brightness of the fluorophore and the expected brain uptake.

-

-

Ex Vivo Brain Imaging:

-

At predetermined time points post-injection (e.g., 30 min, 1h, 2h, 4h), anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Excise the brain and post-fix overnight in 4% PFA, followed by cryoprotection in a sucrose solution.

-